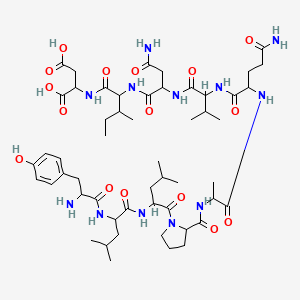

H-DL-Tyr-DL-Leu-DL-Leu-DL-Pro-DL-Ala-DL-Gln-DL-Val-DL-Asn-DL-xiIle-DL-Asp-OH

Beschreibung

The compound “H-DL-Tyr-DL-Leu-DL-Leu-DL-Pro-DL-Ala-DL-Gln-DL-Val-DL-Asn-DL-xiIle-DL-Asp-OH” is a synthetic peptide composed of a sequence of amino acids Each amino acid in the sequence is in its DL form, indicating that it contains both D- and L- enantiomers

Eigenschaften

IUPAC Name |

2-[[2-[[4-amino-2-[[2-[[5-amino-2-[2-[[1-[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]butanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H84N12O16/c1-10-28(8)43(51(78)62-37(53(80)81)24-41(69)70)64-48(75)35(23-40(56)68)60-50(77)42(27(6)7)63-46(73)33(17-18-39(55)67)58-44(71)29(9)57-49(76)38-12-11-19-65(38)52(79)36(21-26(4)5)61-47(74)34(20-25(2)3)59-45(72)32(54)22-30-13-15-31(66)16-14-30/h13-16,25-29,32-38,42-43,66H,10-12,17-24,54H2,1-9H3,(H2,55,67)(H2,56,68)(H,57,76)(H,58,71)(H,59,72)(H,60,77)(H,61,74)(H,62,78)(H,63,73)(H,64,75)(H,69,70)(H,80,81) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRHOUYEKBHWHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H84N12O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1145.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “H-DL-Tyr-DL-Leu-DL-Leu-DL-Pro-DL-Ala-DL-Gln-DL-Val-DL-Asn-DL-xiIle-DL-Asp-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation: The carboxyl group of the incoming amino acid is activated using reagents such as carbodiimides (e.g., DCC or EDC) or uronium salts (e.g., HBTU).

Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). Automation and optimization of reaction conditions are crucial for efficient production. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann dieses Peptid als Modellverbindung zur Untersuchung der Peptidsynthese, -faltung und -stabilität verwendet werden. Es kann auch als Substrat für enzymatische Reaktionen und als Ligand in Bindungsstudien dienen.

Biologie

In der Biologie kann das Peptid verwendet werden, um Protein-Protein-Interaktionen, Signaltransduktionswege und zelluläre Aufnahmemechanismen zu untersuchen. Es kann auch bei der Entwicklung von Peptid-basierten Medikamenten und therapeutischen Mitteln eingesetzt werden.

Medizin

In der Medizin hat dieses Peptid potenzielle Anwendungen in Drug-Delivery-Systemen, Impfstoffentwicklung und als diagnostisches Werkzeug. Seine Fähigkeit, mit spezifischen molekularen Zielstrukturen zu interagieren, macht es zu einem vielversprechenden Kandidaten für die therapeutische Forschung.

Industrie

In der Industrie kann das Peptid bei der Herstellung von Biomaterialien, Biosensoren und als Bestandteil in verschiedenen biotechnologischen Anwendungen eingesetzt werden. Seine Stabilität und Vielseitigkeit machen es für den Einsatz in verschiedenen industriellen Prozessen geeignet.

Wirkmechanismus

Der Wirkmechanismus von „this compound“ hängt von seinen spezifischen Wechselwirkungen mit molekularen Zielstrukturen ab. Diese Wechselwirkungen können die Bindung an Rezeptoren, Enzyme oder andere Proteine umfassen, was zur Modulation biologischer Pfade führt. Die Struktur des Peptids ermöglicht es ihm, natürliche Peptide zu imitieren oder zu hemmen, wodurch es die Zellfunktionen beeinflusst.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this peptide can be used as a model compound for studying peptide synthesis, folding, and stability. It can also serve as a substrate for enzymatic reactions and as a ligand in binding studies.

Biology

In biology, the peptide can be used to investigate protein-protein interactions, signal transduction pathways, and cellular uptake mechanisms. It may also be employed in the development of peptide-based drugs and therapeutic agents.

Medicine

In medicine, this peptide has potential applications in drug delivery systems, vaccine development, and as a diagnostic tool. Its ability to interact with specific molecular targets makes it a valuable candidate for therapeutic research.

Industry

In industry, the peptide can be utilized in the production of biomaterials, biosensors, and as a component in various biotechnological applications. Its stability and versatility make it suitable for use in diverse industrial processes.

Wirkmechanismus

The mechanism of action of “H-DL-Tyr-DL-Leu-DL-Leu-DL-Pro-DL-Ala-DL-Gln-DL-Val-DL-Asn-DL-xiIle-DL-Asp-OH” depends on its specific interactions with molecular targets. These interactions can involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. The peptide’s structure allows it to mimic or inhibit natural peptides, thereby influencing cellular functions.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

H-DL-Tyr-DL-Leu-DL-Leu-DL-Pro-DL-Ala-DL-Gln-DL-Val-DL-Asn-DL-Ile-DL-Asp-OH: Ähnliche Sequenz, aber mit L-Isoleucin anstelle von xiIsoleucin.

H-DL-Tyr-DL-Leu-DL-Leu-DL-Pro-DL-Ala-DL-Gln-DL-Val-DL-Asn-DL-Asp-OH: Fehlt der xiIsoleucin-Rest.

H-DL-Tyr-DL-Leu-DL-Leu-DL-Pro-DL-Ala-DL-Gln-DL-Val-DL-Asn-DL-xiIle-OH: Fehlt der Asparaginsäurerest.

Einzigartigkeit

Das Vorhandensein von xiIsoleucin und die spezifische Sequenz von Aminosäuren machen „H-DL-Tyr-DL-Leu-DL-Leu-DL-Pro-DL-Ala-DL-Gln-DL-Val-DL-Asn-DL-xiIle-DL-Asp-OH“ einzigartig. Diese einzigartige Sequenz kann im Vergleich zu anderen ähnlichen Peptiden unterschiedliche biologische Aktivitäten und Wechselwirkungen verleihen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.